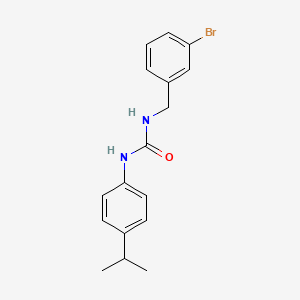
N-(3-bromobenzyl)-N'-(4-isopropylphenyl)urea
Übersicht
Beschreibung
N-(3-bromobenzyl)-N’-(4-isopropylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromobenzyl group and an isopropylphenyl group attached to the nitrogen atoms of the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-N’-(4-isopropylphenyl)urea typically involves the reaction of 3-bromobenzylamine with 4-isopropylphenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N-(3-bromobenzyl)-N’-(4-isopropylphenyl)urea may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, with considerations for reaction time, yield, and purity. Industrial methods may also incorporate automated systems for mixing, heating, and purification to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-bromobenzyl)-N’-(4-isopropylphenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include substituted ureas with different functional groups replacing the bromine atom.
Oxidation Reactions: Oxidized urea derivatives with altered oxidation states.
Reduction Reactions: Amine derivatives with reduced nitrogen functionalities.
Wissenschaftliche Forschungsanwendungen
N-(3-bromobenzyl)-N’-(4-isopropylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(3-bromobenzyl)-N’-(4-isopropylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromobenzyl and isopropylphenyl groups may contribute to the compound’s binding affinity and specificity for its targets. Detailed studies on its mechanism of action would involve biochemical assays and molecular modeling to elucidate the interactions at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-chlorobenzyl)-N’-(4-isopropylphenyl)urea: Similar structure with a chlorine atom instead of bromine.
N-(3-bromobenzyl)-N’-(4-methylphenyl)urea: Similar structure with a methyl group instead of an isopropyl group.
N-(3-bromobenzyl)-N’-(4-tert-butylphenyl)urea: Similar structure with a tert-butyl group instead of an isopropyl group.
Uniqueness
N-(3-bromobenzyl)-N’-(4-isopropylphenyl)urea is unique due to the specific combination of bromobenzyl and isopropylphenyl groups. This combination may impart distinct chemical and biological properties, such as enhanced reactivity or binding affinity, compared to similar compounds. The presence of the bromine atom can also influence the compound’s electronic properties and reactivity in substitution reactions.
Eigenschaften
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-(4-propan-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O/c1-12(2)14-6-8-16(9-7-14)20-17(21)19-11-13-4-3-5-15(18)10-13/h3-10,12H,11H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGCFJJBHMCDRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethyl-5-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-4-sulfonamide](/img/structure/B4280782.png)
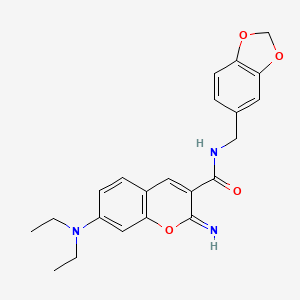
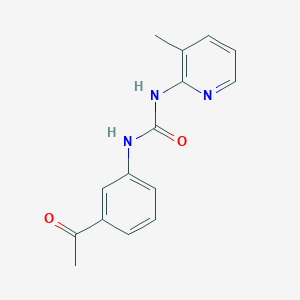
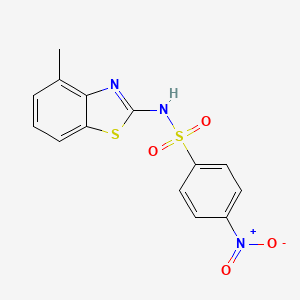
![N'-bicyclo[2.2.1]hept-2-ylidene-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4280797.png)
![5-chloro-N'-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-2-thiophenecarbohydrazide](/img/structure/B4280801.png)
![2-[(2-{[3-(AMINOCARBONYL)-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID](/img/structure/B4280809.png)
![2-[(2-OXO-2-{[3-(PIPERIDINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}ETHYL)SULFANYL]ACETIC ACID](/img/structure/B4280816.png)
![2-cyano-3-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4280824.png)

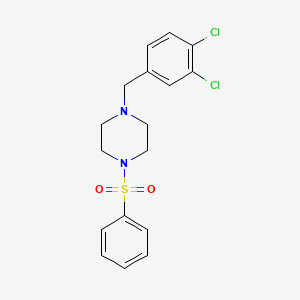
![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B4280876.png)
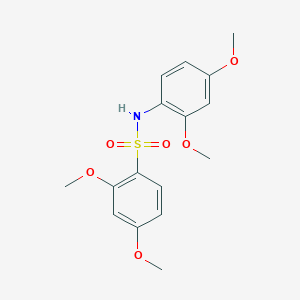
![2,4-dimethoxy-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B4280884.png)
